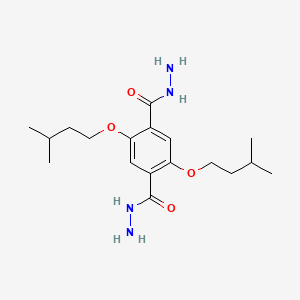

2,5-Bis(isopentyloxy)terephthalohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H30N4O4 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2,5-bis(3-methylbutoxy)benzene-1,4-dicarbohydrazide |

InChI |

InChI=1S/C18H30N4O4/c1-11(2)5-7-25-15-9-14(18(24)22-20)16(26-8-6-12(3)4)10-13(15)17(23)21-19/h9-12H,5-8,19-20H2,1-4H3,(H,21,23)(H,22,24) |

InChI Key |

OKCNLALKDPSNJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=CC(=C(C=C1C(=O)NN)OCCC(C)C)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Bis Isopentyloxy Terephthalohydrazide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,5-Bis(isopentyloxy)terephthalohydrazide, the primary strategic disconnections involve the C-N bonds of the hydrazide functionalities and the C-O bonds of the isopentyloxy ether groups.

The most logical retrosynthetic approach begins with the disconnection of the two C-N bonds of the terephthalohydrazide moiety. This leads back to a diester precursor, such as diethyl 2,5-bis(isopentyloxy)terephthalate, and hydrazine (B178648). This is a standard and reliable transformation, as the reaction between esters and hydrazine is a common method for preparing hydrazides.

The second key disconnection targets the two ether linkages. By disconnecting the C-O bonds of the isopentyloxy groups, the precursor diethyl 2,5-bis(isopentyloxy)terephthalate can be traced back to diethyl 2,5-dihydroxyterephthalate and an isopentyloxy-containing building block, such as isopentyl bromide. This disconnection is based on the well-established Williamson ether synthesis.

Following this retrosynthetic pathway, the synthesis of this compound can be strategically planned from the readily available starting materials: diethyl 2,5-dihydroxyterephthalate and an isopentyl halide.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This involves the synthesis of the central aromatic core and the incorporation of the isopentyloxy side chains.

Synthesis of Key 2,5-Dialkoxyterephthalic Acid Derivatives

The core of the target molecule is a 2,5-dialkoxyterephthalic acid derivative. A common and practical starting material for this is diethyl 2,5-dihydroxyterephthalate. This compound can be synthesized through the esterification of 2,5-dihydroxyterephthalic acid with ethanol (B145695) in the presence of an acid catalyst.

Once diethyl 2,5-dihydroxyterephthalate is obtained, the next crucial step is the introduction of the isopentyloxy side chains. This is typically achieved through a Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl groups on the terephthalate (B1205515) ring using a suitable base, such as potassium carbonate or sodium hydride, to form a diphenoxide. This is followed by the nucleophilic attack of the phenoxide on an isopentyl halide, commonly isopentyl bromide, to form the desired diethyl 2,5-bis(isopentyloxy)terephthalate.

Preparation of Isopentyloxy-Containing Building Blocks

The isopentyloxy-containing building block required for the Williamson ether synthesis is typically an isopentyl halide. Isopentyl bromide, for instance, can be prepared from isopentyl alcohol through reaction with a brominating agent like phosphorus tribromide or hydrobromic acid. The availability of isopentyl alcohol as a starting material makes this a straightforward and cost-effective route.

Optimization of Hydrazide Formation Reactions

The final step in the synthesis of this compound is the conversion of the diester precursor, diethyl 2,5-bis(isopentyloxy)terephthalate, into the dihydrazide. This is most commonly achieved through hydrazinolysis, which involves the reaction of the ester with hydrazine, typically in the form of hydrazine hydrate (B1144303).

Condensation Reaction Mechanisms and Catalytic Approaches

The reaction between an ester and hydrazine is a nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel an alcohol molecule (ethanol in the case of a diethyl ester) and form the hydrazide.

While the reaction can proceed without a catalyst, it is often accelerated by the use of an acid catalyst. inglomayor.cl Mineral acids, such as sulfuric acid or hydrochloric acid, can protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrazine. inglomayor.cl The choice and concentration of the catalyst can significantly impact the reaction rate and yield.

Solvent Effects and Reaction Condition Modulations

The choice of solvent can have a considerable effect on the outcome of the hydrazide formation reaction. Protic solvents, such as ethanol or methanol, are commonly used as they can solvate both the ester and hydrazine hydrate. inglomayor.cl The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent, to increase the reaction rate.

The molar ratio of reactants is another important parameter to consider for optimization. An excess of hydrazine hydrate is often used to drive the reaction to completion and to minimize the formation of side products. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. Upon completion, the product, this compound, can be isolated and purified through crystallization.

Below is an interactive data table summarizing the effects of different catalysts on the yield of a generic hydrazide synthesis reaction.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | Ethanol | 78 | 12 | 65 |

| H₂SO₄ | Ethanol | 78 | 4 | 85 |

| HCl | Ethanol | 78 | 5 | 82 |

| Lemon Juice (Citric Acid) | Methanol | 65 | 3 | 90 |

Note: The data in this table is illustrative and represents typical trends in hydrazide synthesis. Actual results may vary depending on the specific substrates and reaction conditions.

Purification and Isolation Techniques for High Purity Compound

The successful synthesis of this compound requires robust purification and isolation protocols to ensure the removal of unreacted starting materials, reaction byproducts, and other impurities. Achieving a high degree of purity is paramount for its subsequent applications and for obtaining accurate analytical data. The purification strategy for this compound, like many aromatic hydrazides, typically involves a combination of techniques including recrystallization, chromatography, and washing with specific solvents. researchgate.net

Recrystallization stands as a primary and highly effective method for the purification of solid organic compounds. emu.edu.tr The selection of an appropriate solvent system is critical and is guided by the solubility profile of the crude product. emu.edu.tr An ideal solvent would dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. emu.edu.tr For aromatic hydrazides, polar solvents such as ethanol, methanol, or mixtures containing dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a co-solvent like water can be effective. The process involves dissolving the crude this compound in a minimum amount of the hot solvent to form a saturated solution. Upon gradual cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration. emu.edu.tr

Column chromatography is another powerful technique for achieving high purity, particularly when dealing with mixtures of compounds with similar polarities. researchgate.net Silica (B1680970) gel is a commonly used stationary phase for the purification of aromatic hydrazides. nih.gov A solvent system, or eluent, is carefully chosen to allow for the differential adsorption of the target compound and its impurities onto the silica gel. A typical eluent system might consist of a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. organic-chemistry.org By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted from the column, with the desired this compound being collected as a purified fraction. The progress of the separation is monitored by techniques like thin-layer chromatography (TLC).

Washing with appropriate solvents can be employed as a preliminary purification step or to remove specific impurities. For instance, washing the crude product with a non-polar solvent like n-hexane can help remove residual non-polar starting materials or byproducts. researchgate.net Conversely, washing with a polar solvent in which the desired compound has low solubility can remove highly polar impurities. The choice of washing solvent is crucial to avoid significant loss of the product.

The following table summarizes the key purification techniques and their principles:

| Purification Technique | Principle of Separation | Common Solvents/Stationary Phases | Key Considerations |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, DMF/Water, DMSO/Water | Selection of an appropriate solvent system is critical for good recovery and purity. |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Stationary Phase: Silica gel; Eluent: Hexanes/Ethyl Acetate gradients. organic-chemistry.org | Effective for separating compounds with similar polarities. |

| Solvent Washing | Differential solubility of the compound and impurities in a specific solvent. | n-Hexane (for non-polar impurities), Water (for polar impurities). researchgate.net | The compound should have low solubility in the washing solvent to minimize product loss. |

Exploration of Parallel and Divergent Synthetic Routes to Analogues

The structural scaffold of this compound offers multiple points for chemical modification, allowing for the generation of diverse analogues through both parallel and divergent synthetic strategies. These approaches are instrumental in creating libraries of related compounds for structure-activity relationship (SAR) studies in various research contexts.

Parallel synthesis focuses on the rapid generation of a library of compounds by reacting a common intermediate with a set of diverse building blocks. researchgate.net For the synthesis of analogues of this compound, a common starting material would be the core terephthalohydrazide moiety, which can then be elaborated.

One parallel synthesis approach involves the condensation of this compound with a variety of aldehydes or ketones. This reaction leads to the formation of N',N''-bis(alkylidene/arylidene)-2,5-bis(isopentyloxy)terephthalohydrazides. By using a diverse library of carbonyl compounds, a wide array of analogues with different substituents at the hydrazone nitrogen can be rapidly synthesized.

Another parallel approach could involve the synthesis of a library of 2,5-dialkoxyterephthalohydrazides by reacting 2,5-dihydroxyterephthalic acid dimethyl ester with a diverse set of alkyl halides in the first step, followed by hydrazinolysis. This would generate analogues with varied alkoxy side chains.

Divergent synthesis is a strategy where a common precursor is transformed into a variety of different products through a series of branching reaction pathways. nih.govadelaide.edu.au This approach allows for the creation of structurally distinct analogues from a single starting point.

A divergent synthesis strategy for analogues of this compound could start from a key intermediate like dimethyl 2,5-dihydroxyterephthalate. This intermediate can be subjected to a variety of reactions to generate different scaffolds. For instance:

Pathway A (Alkoxy Variation): Reaction with different alkyl halides under Williamson ether synthesis conditions would lead to a family of 2,5-dialkoxyterephthalate esters, which can then be converted to their corresponding dihydrazides.

Pathway B (Functionalization of the Aromatic Ring): The aromatic ring of the terephthalate core could be further functionalized prior to or after the addition of the alkoxy groups. For example, nitration or halogenation of the aromatic ring would introduce additional reactive handles for further diversification.

Pathway C (Modification of the Hydrazide Moiety): The terminal amino groups of the dihydrazide can be further reacted with a variety of electrophiles, such as acyl chlorides or isocyanates, to yield bis(acylhydrazides) or bis(semicarbazides), respectively.

The following table outlines potential parallel and divergent synthetic strategies for generating analogues:

| Synthetic Strategy | Description | Example Starting Materials | Potential Analogues |

| Parallel Synthesis | A common intermediate is reacted with a diverse set of building blocks. researchgate.net | This compound, various aldehydes/ketones. | N',N''-bis(alkylidene/arylidene)-2,5-bis(isopentyloxy)terephthalohydrazides. |

| Divergent Synthesis | A common precursor is transformed into different products through branching pathways. nih.gov | Dimethyl 2,5-dihydroxyterephthalate. | Analogues with varied alkoxy chains, functionalized aromatic rings, or modified hydrazide moieties. |

Mechanistic Insights into Key Synthetic Steps and Intermediates

The synthesis of this compound involves several key chemical transformations. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and predicting potential side reactions. The most probable synthetic route involves two main stages: the formation of the dialkoxy terephthalate intermediate and its subsequent conversion to the dihydrazide.

The first key transformation is the etherification of a 2,5-dihydroxyterephthalate derivative, which typically proceeds via a Williamson ether synthesis . wikipedia.orgbyjus.com This reaction involves the deprotonation of the hydroxyl groups to form more nucleophilic phenoxides, which then react with an alkyl halide (in this case, an isopentyl halide) in an SN2 reaction. wikipedia.org

The mechanism can be broken down as follows:

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the phenolic hydroxyl groups of the 2,5-dihydroxyterephthalate starting material. This generates a dianionic phenoxide intermediate, which is a potent nucleophile.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the isopentyl halide. chemistrytalk.org This occurs via a backside attack, characteristic of an SN2 mechanism, leading to the displacement of the halide leaving group. wikipedia.org

Ether Formation: The result of this nucleophilic substitution is the formation of the ether linkage, yielding the 2,5-bis(isopentyloxy)terephthalate diester.

The second critical step is the conversion of the diester to the dihydrazide through hydrazinolysis . researchgate.net This reaction is a nucleophilic acyl substitution where hydrazine (N2H4) acts as the nucleophile. acs.org

The mechanism of hydrazinolysis of an ester is as follows:

Nucleophilic Attack: A lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen of the leaving alkoxy group, making it a better leaving group (an alcohol).

Elimination of the Leaving Group: The carbonyl double bond reforms, and the alcohol molecule is eliminated as the leaving group.

Formation of the Hydrazide: This process occurs at both ester groups of the terephthalate diester, resulting in the formation of the final this compound. The reaction is typically driven to completion by using an excess of hydrazine hydrate. cdnsciencepub.com

A summary of the key mechanistic steps is provided in the table below:

| Reaction Step | Reaction Type | Key Intermediate(s) | Mechanism Description |

| Etherification | Williamson Ether Synthesis (SN2) wikipedia.org | Dianionic phenoxide | Deprotonation of hydroxyl groups followed by nucleophilic attack of the resulting phenoxide on an alkyl halide. chemistrytalk.org |

| Hydrazinolysis | Nucleophilic Acyl Substitution acs.org | Tetrahedral intermediate | Nucleophilic attack of hydrazine on the ester carbonyl, followed by proton transfer and elimination of an alcohol leaving group. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2,5 Bis Isopentyloxy Terephthalohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,5-Bis(isopentyloxy)terephthalohydrazide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretations

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the alkoxy chain protons, and the hydrazide N-H protons. The symmetry of the molecule simplifies the spectrum, with chemically equivalent protons giving rise to the same signal.

The aromatic protons on the central benzene (B151609) ring are anticipated to appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm), a consequence of their chemical equivalence. The hydrazide protons (-NH-NH₂) are expected to produce two distinct signals. The N-H protons of the amide linkage would likely appear as a singlet at a downfield chemical shift (around δ 9.0-10.0 ppm) due to the deshielding effect of the adjacent carbonyl group. The terminal -NH₂ protons would also give rise to a singlet, typically in the range of δ 4.0-5.0 ppm.

The isopentoxy side chains would present a more complex set of signals. The methylene (B1212753) protons directly attached to the aromatic ring (Ar-O-CH₂-) are expected to appear as a triplet. The adjacent methylene protons (-O-CH₂-CH₂-) would likely be observed as a multiplet. The methine proton (-CH(CH₃)₂) would also produce a multiplet, and the terminal methyl protons would appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0-8.0 | s |

| Amide N-H | 9.0-10.0 | s |

| Hydrazide N-H₂ | 4.0-5.0 | s |

| Ar-O-CH₂- | 3.9-4.2 | t |

| -O-CH₂-CH₂- | 1.7-2.0 | m |

| -CH(CH₃)₂ | 1.6-1.9 | m |

| -CH(CH₃)₂ | 0.9-1.1 | d |

¹³C NMR Spectroscopic Analysis, including Quaternary Carbon and Alkoxy Chain Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the hydrazide groups are expected to be the most downfield signals, typically appearing in the range of δ 160-170 ppm. The aromatic carbons would also be found in the downfield region. The quaternary carbons of the benzene ring, those directly bonded to the isopentoxy groups and the carbonyl groups, would have distinct chemical shifts from the protonated aromatic carbons.

The carbons of the isopentoxy chains would appear in the upfield region of the spectrum. The carbon of the methylene group attached to the oxygen atom (Ar-O-CH₂) would be the most deshielded of the aliphatic carbons. The subsequent carbons of the chain would have progressively upfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 160-170 |

| Aromatic C-O | 150-160 |

| Aromatic C-C=O | 125-135 |

| Aromatic C-H | 110-120 |

| Ar-O-CH₂- | 65-75 |

| -O-CH₂-CH₂- | 35-45 |

| -CH(CH₃)₂ | 20-30 |

| -CH(CH₃)₂ | 15-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the isopentoxy chains, allowing for the tracing of the connectivity from the -O-CH₂- group down to the terminal methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons by observing correlations from nearby protons. For instance, the aromatic protons would show correlations to the quaternary aromatic carbons, and the -O-CH₂- protons would show correlations to the aromatic C-O carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the aromatic protons and the protons of the isopentoxy side chains, providing insights into the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Analysis of Amide I, Amide II, and N-H Stretching Bands

The hydrazide functional groups in this compound give rise to characteristic vibrational bands in the IR and Raman spectra.

N-H Stretching: The N-H stretching vibrations of the amide and terminal amine groups are expected to appear in the region of 3200-3400 cm⁻¹. The amide N-H stretch is typically a single, sharp band, while the -NH₂ group will show two bands corresponding to symmetric and asymmetric stretching modes.

Amide I Band: This band, primarily due to the C=O stretching vibration, is one of the most intense and characteristic bands in the IR spectrum of amides and is expected around 1630-1680 cm⁻¹. Its position is sensitive to hydrogen bonding.

Amide II Band: This band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is typically found in the region of 1520-1570 cm⁻¹.

Characterization of Aromatic Ring and Alkoxy Chain Vibrations

The spectra will also contain bands characteristic of the substituted benzene ring and the isopentoxy chains.

Aromatic Ring Vibrations: C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. C=C stretching vibrations within the ring will give rise to bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the ring.

Alkoxy Chain Vibrations: The C-H stretching vibrations of the aliphatic isopentoxy chains will be observed in the 2850-2960 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage will produce a strong band in the IR spectrum, typically in the range of 1200-1250 cm⁻¹ (asymmetric stretch) and around 1000-1050 cm⁻¹ (symmetric stretch).

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretching (Amide & Amine) | 3200-3400 |

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching | 2850-2960 |

| Amide I (C=O Stretching) | 1630-1680 |

| Aromatic C=C Stretching | 1450-1600 |

| Amide II (N-H Bending, C-N Stretching) | 1520-1570 |

| C-O-C Asymmetric Stretching | 1200-1250 |

| C-O-C Symmetric Stretching | 1000-1050 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound, mass spectrometry would serve to confirm its molecular formula and provide insights into its structural integrity. Aromatic hydrazones and related derivatives can be effectively characterized using mass spectrometry to understand their structure and complexes. massspectra.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. rsc.org For this compound, with a chemical formula of C₁₈H₃₀N₄O₄, the theoretical exact mass can be calculated. This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 367.23398 |

| [M+Na]⁺ | 389.21593 |

| [M+K]⁺ | 405.18986 |

| [M-H]⁻ | 365.21903 |

Note: These values are theoretical calculations and await experimental verification.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of a selected ion. nih.gov This analysis provides detailed structural information. For this compound, MS/MS studies would reveal characteristic fragmentation pathways. The fragmentation of aromatic compounds is influenced by the nature and position of substituents on the aromatic ring. core.ac.uk

Expected fragmentation would likely involve:

Cleavage of the isopentyloxy side chains: A common fragmentation pathway for alkoxy-substituted aromatic compounds is the loss of the alkyl or alkoxy group. acs.org This could occur through homolytic or heterolytic cleavage.

Fragmentation of the hydrazide moiety: The N-N and C-N bonds within the hydrazide group are potential sites for cleavage. acs.org

Loss of small neutral molecules: Fragments corresponding to the loss of molecules such as H₂O, NH₃, and CO are commonly observed in the mass spectra of hydrazides. hnxb.org.cn

Table 2: Plausible Mass Spectrometry Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragmentation | Resulting Fragment Ion (m/z) |

| 367.23 | Loss of isopentene (C₅H₁₀) | 297.17 |

| 367.23 | Loss of isopentoxy radical (•OC₅H₁₁) | 280.14 |

| 367.23 | Cleavage of N-N bond | Multiple fragments possible |

| 297.17 | Loss of another isopentene molecule | 227.11 |

Note: This table represents predicted fragmentation pathways based on the analysis of similar compounds and requires experimental MS/MS data for confirmation.

Single-Crystal X-ray Diffraction Studies of Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edursc.org This technique would provide precise information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. nih.gov

Crystallographic Parameters and Unit Cell Analysis

The initial step in a single-crystal X-ray diffraction study is the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. nih.gov This information defines the basic repeating unit of the crystal lattice. While experimental data for the target compound is unavailable, studies on related dimethoxybenzene derivatives have shown they often crystallize in monoclinic systems. researchgate.net

Table 3: Exemplary Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a (Å) | 10.5 (Exemplary) |

| b (Å) | 15.2 (Exemplary) |

| c (Å) | 12.8 (Exemplary) |

| α (°) | 90 |

| β (°) | 105.3 (Exemplary) |

| γ (°) | 90 |

| Volume (ų) | 1974 (Exemplary) |

| Z | 4 (Hypothetical) |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Molecular Geometry, Bond Lengths, and Bond Angles within the Molecule

A full crystal structure solution and refinement would yield the precise coordinates of each atom within the molecule. From these coordinates, exact bond lengths, bond angles, and torsion angles can be calculated. carleton.edu This data provides a detailed picture of the molecule's geometry. The planarity of the benzene ring and the conformation of the isopentyloxy and terephthalohydrazide substituents would be determined. The geometry of molecules is fundamentally dictated by the repulsion between valence shell electron pairs. sydney.edu.au

Analysis of Intermolecular Interactions within the Crystal Lattice

The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular interactions. rsc.org For this compound, the hydrazide functional groups are capable of forming strong hydrogen bonds (N-H···O=C). researchgate.net Additionally, weaker C-H···O interactions and van der Waals forces involving the aromatic rings and the alkyl chains would play a significant role in stabilizing the crystal lattice. The study of these interactions is crucial for understanding the material's properties. rsc.org

Supramolecular Assembly and Non Covalent Interactions of 2,5 Bis Isopentyloxy Terephthalohydrazide

Principles of Hydrazide-Based Hydrogen Bonding Networks and Architectures

The supramolecular assembly of terephthalamide (B1206420) derivatives is fundamentally governed by the formation of extensive hydrogen bonding networks. researchgate.net The hydrazide moiety, with its combination of hydrogen bond donors (N-H groups) and acceptors (C=O groups), is a powerful motif for directing self-assembly. nih.govresearchgate.net In the case of 2,5-Bis(isopentyloxy)terephthalohydrazide , the core structure consists of a central benzene (B151609) ring functionalized with two hydrazide groups and two isopentyloxy side chains.

The primary interaction driving the assembly of hydrazide-containing molecules is the intermolecular hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net This interaction is highly directional and leads to the formation of one-dimensional hydrogen-bonded chains. These primary chains can then interact with each other through weaker non-covalent forces, such as π-π stacking of the aromatic rings and van der Waals interactions between the isopentyloxy chains, to form more complex three-dimensional architectures. researchgate.net

Self-Assembly Pathways and Mechanisms in Various Media

The self-assembly of small molecules into well-defined supramolecular structures is a dynamic process that is highly dependent on the surrounding medium. tue.nl For This compound , the interplay between intermolecular hydrogen bonding, π-π stacking, and solvophobic effects will dictate the assembly pathway.

Concentration-Dependent Aggregation Behavior in Solution

In solution, the aggregation of This compound is expected to be highly concentration-dependent. At very low concentrations, the compound will likely exist as discrete, solvated monomers. As the concentration increases and surpasses a critical aggregation concentration (CAC), the equilibrium will shift towards the formation of small aggregates. These initial aggregates are likely to be stabilized by the primary N-H···O=C hydrogen bonds.

Further increases in concentration will promote the growth of these initial aggregates into larger, more ordered supramolecular polymers or fibers. This hierarchical self-assembly process, where smaller units assemble into progressively larger structures, is a hallmark of many low molecular weight gelators. mdpi.com The final morphology of the aggregates will be a result of the thermodynamic and kinetic factors governing the assembly process.

Influence of Solvent Polarity and Temperature on Assembly Processes

The choice of solvent is a critical parameter in directing the self-assembly of hydrazide-based molecules. acs.org The polarity of the solvent will directly influence the strength of the hydrogen bonds that drive the assembly. In polar, hydrogen-bond-donating or -accepting solvents, the solvent molecules can compete for the hydrogen bonding sites on the hydrazide moiety, thereby disrupting the self-assembly process. tue.nl Conversely, in non-polar or weakly polar solvents, the intermolecular hydrogen bonds between the hydrazide molecules will be favored, leading to more extensive aggregation. researchgate.net

The following table illustrates the expected general effect of solvent polarity on the self-assembly of This compound :

| Solvent Polarity | Expected Effect on Hydrogen Bonding | Predicted Aggregation State |

| High (e.g., water, ethanol) | Weakened due to solvent competition | Monomeric or small aggregates |

| Medium (e.g., chloroform, THF) | Moderate strength | Formation of supramolecular polymers/fibers |

| Low (e.g., hexane, toluene) | Strong, highly favored | Extensive aggregation, potential gelation |

Temperature also plays a crucial role in the thermodynamics of self-assembly. frontiersin.org Generally, an increase in temperature provides thermal energy that can overcome the non-covalent interactions holding the supramolecular assembly together, leading to a disassembly or "melting" of the aggregates. This process is often reversible, with the assemblies reforming upon cooling. For gel-forming systems, this temperature-dependent transition is observed as a gel-to-sol transition.

Characterization of Self-Assembled Structures

To visualize and characterize the morphology of the supramolecular structures formed by This compound , various high-resolution microscopy techniques would be employed.

Electron Microscopy (TEM, SEM) for Morphological Analysis of Supramolecular Entities

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for imaging the nanoscale and microscale morphology of self-assembled materials. researchgate.net For This compound , these techniques would be used to visualize the shape, size, and organization of the supramolecular aggregates.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Assembly

Atomic Force Microscopy (AFM) provides three-dimensional topographical information of surfaces at the nanoscale and is particularly well-suited for studying self-assembled monolayers or nanostructures deposited on a substrate. nih.gov AFM could be used to image the self-assembly of This compound on various surfaces, providing insights into the initial stages of aggregation and the influence of the substrate on the assembly process.

Furthermore, AFM can be operated in different modes to probe not only the topography but also the mechanical properties of the self-assembled structures, such as their stiffness and elasticity. nih.gov This information would be valuable in understanding the relationship between the molecular packing and the macroscopic properties of the resulting materials.

| Microscopy Technique | Information Obtained | Expected Observations for this compound |

| SEM | Overall 3D morphology, network structure | Interconnected fibrillar networks, porous structures in gels |

| TEM | High-resolution morphology of individual aggregates | Elongated fibers with uniform widths, potential for bundled structures |

| AFM | Surface topography, nanoscale assembly, mechanical properties | Individual fibers on a substrate, height and width measurements, stiffness of aggregates |

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Structural Periodicity and Ordering

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are indispensable techniques for characterizing the hierarchical structure of self-assembled materials over multiple length scales. SAXS probes larger structural features, typically in the range of 1 to 100 nanometers, providing information on the size, shape, and arrangement of supramolecular aggregates. WAXS, on the other hand, reveals details about the short-range order and crystalline packing at the atomic and molecular level (angstrom to nanometer scale).

In the context of this compound, SAXS analysis of its self-assembled structures, such as gels or liquid crystalline phases, would be expected to reveal information about the periodic arrangement of the resulting nanofibers or other aggregates. The scattering profiles can be used to determine the cross-sectional dimensions of these assemblies and the distances between them. For instance, the presence of sharp scattering peaks at low q-values would indicate a high degree of long-range order.

WAXS analysis provides complementary information on the molecular packing within the self-assembled structures. For this compound, WAXS patterns would be expected to show reflections corresponding to the π-π stacking distance between the aromatic cores and the periodic arrangement of the molecules due to hydrogen bonding between the hydrazide groups. The Scherrer equation can be applied to the width of the WAXS peaks to estimate the size of the crystalline domains within the supramolecular assembly.

Table 1: Representative SAXS/WAXS Data for Self-Assembled this compound

| Parameter | Technique | Representative Value | Structural Interpretation |

|---|---|---|---|

| Inter-aggregate Distance (d₁) | SAXS | 5.2 nm | Average distance between adjacent supramolecular fibers. |

| Fiber Diameter (d₂) | SAXS | 2.5 nm | Average diameter of the self-assembled fibers. |

| π-π Stacking Distance (d₃) | WAXS | 0.35 nm | Interplanar distance between stacked aromatic rings. |

| Hydrogen Bond Periodicity (d₄) | WAXS | 0.47 nm | Repeating distance related to the hydrogen-bonded network. |

| Crystalline Domain Size | WAXS | ~15 nm | Estimated size of the ordered molecular packing regions. |

Note: The data presented in this table is representative and intended to illustrate the type of information that can be obtained from SAXS/WAXS analysis of similar self-assembling systems.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Hydrodynamic Radius

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of particles or aggregates in solution. By measuring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles, DLS can provide the hydrodynamic radius (Rₕ) of the aggregates. The Stokes-Einstein equation is then used to relate the diffusion coefficient of the aggregates to their size.

For this compound in dilute solutions where it forms aggregates, DLS is a valuable tool for monitoring the initial stages of self-assembly and determining the size of the resulting nano- or micro-scale structures. The technique can provide an intensity-weighted, volume-weighted, or number-weighted size distribution, offering insights into the polydispersity of the self-assembled species.

The hydrodynamic radius obtained from DLS represents the radius of a hypothetical hard sphere that diffuses at the same rate as the aggregate and includes any associated solvent molecules. Therefore, it provides information about the effective size of the aggregate in its solvated state.

Table 2: Representative DLS Data for Aggregates of this compound in Solution

| Parameter | Representative Value | Description |

|---|---|---|

| Z-Average Hydrodynamic Radius (Rₕ) | 150 nm | Intensity-weighted average hydrodynamic radius of the aggregates. |

| Polydispersity Index (PDI) | 0.25 | A measure of the broadness of the size distribution. A value < 0.3 suggests a moderately monodisperse population of aggregates. |

| Peak 1 (Intensity) | 120 nm | Hydrodynamic radius of the primary aggregate population. |

| Peak 2 (Intensity) | 450 nm | Hydrodynamic radius of a secondary, larger aggregate population. |

Note: The data in this table is illustrative of typical DLS results for self-assembling small molecules in solution and is not based on direct experimental measurements of this compound.

Role of Isopentyloxy Chains in Directing Self-Assembly and Modulating Intermolecular Interactions

One of the primary functions of the isopentyloxy chains is to provide solubility in organic solvents, which is essential for solution-based self-assembly processes. The steric bulk of these chains can also influence the packing of the aromatic cores. The length and branching of the alkoxy chains can dictate the preferred molecular arrangement, leading to the formation of different morphologies such as nanofibers, nanoribbons, or nanosheets. For instance, longer or more branched chains can increase the distance between the aromatic backbones, thereby affecting the π-π stacking interactions.

Co-Assembly Strategies with Other Molecular Components for Hierarchical Structures

Co-assembly, the spontaneous organization of two or more different molecular components into a single, well-defined supramolecular structure, offers a powerful strategy for creating complex and functional hierarchical materials. In the case of this compound, co-assembly with other molecular components can lead to the formation of structures with enhanced properties or novel functionalities.

For example, co-assembly with electron-acceptor molecules could lead to the formation of charge-transfer complexes, imparting interesting electronic or optical properties to the resulting material. The regular, one-dimensional hydrogen-bonding motif of the terephthalohydrazide backbone can serve as a scaffold for organizing the guest molecules into a specific arrangement.

Another strategy involves the co-assembly with functionalized molecules that can introduce specific properties, such as chirality, catalytic activity, or biological recognition. For instance, co-assembling with a chiral molecule could induce a helical twist in the resulting nanofibers. Similarly, incorporating a catalytically active species could lead to the development of self-assembled nanoreactors. The success of such co-assembly strategies relies on the compatibility of the different components and the presence of complementary non-covalent interactions that can drive the formation of a stable, hierarchical structure.

Theoretical and Computational Chemistry Investigations of 2,5 Bis Isopentyloxy Terephthalohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a primary tool for predicting the properties of molecules based on their electron density. For 2,5-Bis(isopentyloxy)terephthalohydrazide, DFT calculations would provide fundamental insights into its stability, electronic properties, and reactive nature. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. nih.govmdpi.com

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy.

For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that constitute its minimum energy conformation. The flexibility of the two isopentyloxy side chains and the hydrazide groups means that multiple low-energy conformational isomers could exist. These isomers would arise from the rotation around single bonds, particularly the C-O bonds of the ether linkages and the C-C and N-N bonds within the hydrazide moieties. DFT calculations would identify these stable conformers and rank them by their relative energies, indicating which structures are most likely to be present under given conditions.

Illustrative Data Table: Optimized Geometric Parameters This table represents an example of the kind of data that would be generated from a DFT geometry optimization. Actual values require specific calculations.

| Parameter | Atom Connections | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-O(ether) | ~1.37 Å |

| Bond Length | C(carbonyl)=O | ~1.23 Å |

| Bond Length | N-N | ~1.42 Å |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | O-C(aromatic)-C(aromatic)-O | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

An FMO analysis of this compound would involve calculating the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govmdpi.com

Illustrative Data Table: Frontier Molecular Orbital Energies This table shows example data that would be produced from an FMO analysis. Actual values require specific calculations.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.2 eV |

| LUMO Energy (ELUMO) | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution of a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack.

For this compound, an EPS map would highlight the electron-rich areas around the carbonyl oxygen atoms and the nitrogen atoms of the hydrazide groups, making them potential sites for hydrogen bonding and coordination. Conversely, the hydrogen atoms of the amine (-NH2) groups would appear as electron-deficient regions. This analysis is invaluable for predicting intermolecular interactions, solvation properties, and the molecule's reactivity patterns.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Self-Assembly Dynamics

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of complex processes like self-assembly and solvation.

Hydrazide-containing molecules are known to form ordered structures through self-assembly. nih.gov MD simulations can model how multiple this compound molecules interact and aggregate in a solvent. By placing several molecules in a simulation box with explicit solvent molecules (e.g., water or DMSO), one can observe the spontaneous formation of aggregates.

These simulations would reveal the preferred modes of aggregation, showing how molecules orient themselves to maximize favorable intermolecular interactions. The analysis would also shed light on solvation effects, demonstrating how solvent molecules arrange around the solute and influence its conformation and aggregation behavior. The isopentyloxy chains would likely play a significant role in the aggregation process through hydrophobic interactions.

Hydrogen bonds are the primary driving force for the self-assembly of hydrazide derivatives. nih.gov The hydrazide groups (-C(=O)NHNH2) of this compound contain both hydrogen bond donors (N-H) and acceptors (C=O and -NH2).

An MD simulation would allow for a detailed analysis of the hydrogen bonding network that forms and stabilizes the assembled structures. Key metrics that can be extracted include the average number of hydrogen bonds per molecule, the lifetime of these bonds, and their geometric characteristics (donor-acceptor distance and angle). This dynamic analysis provides critical information on the stability and persistence of the self-assembled structures over time, explaining how molecular architecture dictates the formation of larger, ordered materials.

Illustrative Data Table: Hydrogen Bond Analysis This table provides an example of results from an MD simulation analysis. Actual values require specific calculations.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Average H-Bonds per Molecule | The average number of intermolecular hydrogen bonds a single molecule participates in. | 3.5 |

| Average H-Bond Lifetime | The average duration of a specific hydrogen bond. | 5.2 picoseconds |

| Dominant H-Bond Type | The most frequent donor-acceptor pair. | N-H···O=C |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy to predict the physicochemical properties of a molecule based on its structure. nih.govnih.gov These models establish a mathematical correlation between a molecule's properties and a set of numerical values, known as molecular descriptors, that encode its structural and chemical features. meilerlab.orgwiley.com For a novel compound like this compound, QSPR can offer predictive insights into properties such as solubility, melting point, or potential biological activity without the need for extensive and costly experimentation. researchgate.net

The development of a robust QSPR model involves several key stages. nih.gov First, a dataset of diverse molecules with known experimental values for the property of interest is compiled. Second, a wide range of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized based on their dimensionality (0D to 4D) and the type of information they represent, such as constitutional, topological, geometric, electrostatic, and quantum-chemical parameters. researchgate.netnih.gov For this compound, relevant descriptors would likely include:

Topological Descriptors: Indices like the Zagreb index or Kier & Hall connectivity indices, which describe molecular branching and complexity.

Quantum-Chemical Descriptors: Parameters such as HOMO/LUMO energies, dipole moment, and partial charges on atoms, which relate to molecular reactivity and intermolecular interactions.

Constitutional Descriptors: Simple counts of atoms, bonds, rings, and molecular weight.

Geometric Descriptors: Three-dimensional properties like the solvent-accessible surface area or molecular volume.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA) are employed to select the most relevant descriptors and build a predictive model. plos.org The final model is an equation that quantitatively links the selected descriptors to the property. The model's predictive power and robustness are then rigorously assessed through internal and external validation techniques. plos.org

A hypothetical QSPR model for predicting a specific property (e.g., aqueous solubility, LogS) of a series of terephthalohydrazide derivatives, including this compound, could be established. The model would identify key structural features that govern this property.

| Compound | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) (Ų) | LogP (Octanol-Water Partition Coefficient) | Predicted LogS |

|---|---|---|---|---|

| Terephthalohydrazide | 194.19 | 110.12 | -1.5 | -0.8 |

| 2,5-Dimethoxyterephthalohydrazide | 254.25 | 128.58 | -0.7 | -1.9 |

| 2,5-Diethoxyterephthalohydrazide | 282.30 | 128.58 | 0.1 | -2.5 |

| This compound | 366.46 | 128.58 | 2.9 | -4.1 |

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting the spectroscopic properties of molecules with high accuracy. bioengineer.orgnih.gov These methods solve the quantum mechanical equations governing the electrons in a molecule to determine its electronic structure and, from that, derive various spectroscopic signatures. psi-k.net For this compound, DFT can provide invaluable, atom-level interpretation of experimental spectra like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, aiding in structural confirmation and characterization.

NMR Spectroscopy Prediction: Computational methods can accurately predict the chemical shifts (δ) of NMR-active nuclei such as ¹H and ¹³C. acs.orgst-andrews.ac.uk The calculation involves determining the magnetic shielding tensor for each nucleus within the molecular environment. Relativistic effects may need to be considered for high accuracy, especially for atoms heavier than neon. escholarship.orgoulu.fi For this compound, DFT calculations would predict distinct signals for the aromatic protons, the hydrazide N-H protons, and the various protons of the isopentyloxy chains (CH₂, CH, and CH₃ groups), helping to assign peaks in an experimental ¹H NMR spectrum. Similarly, unique ¹³C signals would be predicted for the carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the side chains.

IR Spectroscopy Prediction: First-principles calculations can also compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. chemrxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. These predicted frequencies allow for the assignment of experimental IR bands to specific molecular motions, such as the N-H and C=O stretching vibrations of the hydrazide groups, the C-O-C stretching of the ether linkages, and the various C-H bending and stretching modes of the aromatic ring and alkyl chains.

| Spectroscopic Technique | Functional Group/Atom | Predicted Signature | Assignment |

|---|---|---|---|

| ¹H NMR | -NH-NH₂ | δ 9.5 - 10.5 ppm | Hydrazide NH proton |

| Aromatic C-H | δ 7.0 - 7.5 ppm | Benzene (B151609) ring protons | |

| -O-CH₂- | δ 4.0 - 4.2 ppm | Methylene (B1212753) protons adjacent to ether oxygen | |

| Alkyl C-H | δ 0.9 - 2.0 ppm | Isopentyl chain protons | |

| ¹³C NMR | C=O | δ 160 - 165 ppm | Carbonyl carbon |

| Aromatic C-O | δ 150 - 155 ppm | Aromatic carbon bonded to oxygen | |

| Aromatic C-C | δ 115 - 120 ppm | Aromatic carbons | |

| Alkyl C | δ 15 - 70 ppm | Isopentyl chain carbons | |

| IR Spectroscopy | N-H stretch | 3200 - 3350 cm⁻¹ | Hydrazide N-H groups |

| C=O stretch | 1630 - 1660 cm⁻¹ | Amide I band | |

| C-O-C stretch | 1200 - 1250 cm⁻¹ | Aryl-alkyl ether |

Analysis of Non-Covalent Interaction (NCI) Indices and Interaction Energies

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules. nih.gov The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, based on the electron density (ρ) and its derivatives. wikipedia.orgacs.org This analysis generates 3D plots where isosurfaces highlight regions of non-covalent interactions. The surfaces are typically color-coded to differentiate between attractive and repulsive forces. nih.govchemtools.org

For this compound, NCI analysis can reveal:

Intermolecular Interactions: In the solid state or in aggregates, strong intermolecular hydrogen bonds are expected between the hydrazide moieties (-C=O···H-N-) of neighboring molecules, leading to the formation of extended networks. Additionally, π-π stacking between the aromatic rings and van der Waals interactions between the alkyl chains would play a significant role in crystal packing.

Complementing the visual insight from NCI plots, the direct calculation of interaction energies provides a quantitative measure of the strength of these non-covalent bonds. acs.orgqcware.com Using high-level quantum mechanical methods, the interaction energy (ΔE) is typically calculated as the difference between the total energy of an interacting molecular complex (a dimer, for example) and the sum of the energies of the individual, non-interacting molecules (monomers). youtube.comwikipedia.org This approach allows for the quantification of the forces holding molecules together.

| Interaction Type | Interacting Fragments | Typical Calculated Interaction Energy (kcal/mol) | NCI Plot Signature |

|---|---|---|---|

| Intermolecular Hydrogen Bond | -C=O ··· H-N- | -5.0 to -8.0 | Large, blue, disc-like isosurface |

| Intramolecular Hydrogen Bond | -C-O ··· H-N- | -1.5 to -3.0 | Smaller, blue/green isosurface within a molecule |

| π-π Stacking | Aromatic Ring ··· Aromatic Ring | -2.0 to -4.0 | Broad, green isosurface between rings |

| Van der Waals (Dispersion) | Isopentyl Chain ··· Isopentyl Chain | -0.5 to -2.5 | Extensive, diffuse green isosurfaces |

| Steric Repulsion | Crowded atoms (e.g., within chains) | > 0 (Repulsive) | Small, reddish isosurfaces |

Exploration of Advanced Materials Science Applications of 2,5 Bis Isopentyloxy Terephthalohydrazide Principled Focus

Role as Building Blocks in Covalent Organic Frameworks (COFs) and Related Reticular Materials

2,5-Bis(isopentyloxy)terephthalohydrazide serves as a crucial monomer in the bottom-up synthesis of COFs. These materials are characterized by their crystalline structures, permanent porosity, and the covalent linkages that form their extended networks. The hydrazide functional groups of the molecule are key to forming robust hydrazone or hydrazide linkages, which define the framework's structure and stability.

The design of hydrazide-linked COFs is predicated on the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network topologies. researchgate.net The synthesis of these COFs typically relies on a reversible reaction to facilitate the formation of a crystalline, ordered structure, which can then be locked in place by an irreversible transformation. nih.govresearchgate.netnih.gov

A common strategy involves the initial formation of a hydrazine-linked framework, which is then postsynthetically oxidized to yield the more stable hydrazide linkage. nih.govresearchgate.netnih.gov This two-step process allows for error correction during the initial reversible formation, leading to materials with higher crystallinity. The geometry of the building blocks, such as the linear disposition of the hydrazide groups in this compound, dictates the resulting topology of the COF, which can range from two-dimensional layered structures to three-dimensional interconnected networks. nih.govresearchgate.net

Hydrazone-linked COFs, formed by the condensation of hydrazides and aldehydes, represent another important class. nih.gov The reversibility of the hydrazone bond formation is often pH-dependent, allowing for control over the crystallization process. mdpi.com The resulting frameworks benefit from the chemical stability imparted by the C=N double bonds, which can be further enhanced by the presence of hydrogen-bonding interactions within the framework. nih.gov

The isopentyloxy side chains of this compound play a pivotal role in determining the final properties of the resulting COFs. These bulky, flexible alkyl groups can influence several key characteristics of the material:

Solubility and Processability: The alkoxy groups enhance the solubility of the monomer in organic solvents, which is crucial for the solution-based synthesis of high-quality COF crystals.

Framework Interpenetration: The steric bulk of the isopentyloxy groups can prevent the interpenetration of multiple independent framework structures within the same crystal lattice. This is often desirable as interpenetration can significantly reduce the accessible pore volume of the material.

Chemical Environment of the Pores: The nonpolar nature of the isopentyloxy chains can create a hydrophobic microenvironment within the pores of the COF. This can be advantageous for applications involving the selective adsorption of nonpolar guest molecules.

Studies on similar molecules, such as 2,5-diethoxyterephthalohydrazide, have demonstrated that the presence of alkoxy groups leads to the formation of COFs with significant porosity and thermal stability. mdpi.com For instance, COF-42, synthesized from 2,5-diethoxyterephthalohydrazide, exhibits large pores of 2.8 nm and a Brunauer-Emmett-Teller (BET) surface area of 720 m²/g. mdpi.com It is anticipated that the longer isopentyloxy chains would have a more pronounced effect on these properties.

Strategies for Integration into Hybrid Material Systems

The functional nature of this compound and the COFs derived from it allows for their integration into hybrid material systems. This can be achieved through several strategies:

Post-Synthetic Modification: The isopentyloxy side chains, while generally unreactive, could potentially be modified if they contained reactive functional groups. A more direct approach is seen with analogous monomers like 2,5-bis(allyloxy)terephthalohydrazide, where the allyl groups can undergo further reactions, such as radical polymerization, to graft polymers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) onto the COF structure. ossila.com This creates a COF-polymer composite with enhanced properties, such as improved ionic conductivity for battery applications. ossila.com

Composite Materials: COFs can be physically mixed with other materials, such as polymers or nanoparticles, to create composites with synergistic properties. The COF can provide a high-surface-area, porous support, while the other component can introduce new functionalities, such as catalytic activity or enhanced mechanical stability.

Surface Growth: COFs can be grown on the surface of other materials, such as electrodes or membranes, to create functional coatings. This can be used to modify the surface properties of the substrate, for example, to enhance its selectivity in separation applications.

Mechanistic Understanding of Material Formation from Molecular Self-Assembly

The formation of COFs from this compound is a complex process of molecular self-assembly driven by the formation of covalent bonds. nih.gov The process begins with the dissolution of the monomers in a suitable solvent system, often a mixture of solvents with different polarities. The reaction is then initiated, typically by the addition of a catalyst or by heating.

The initial stages of the reaction involve the reversible formation of hydrazone or hydrazine (B178648) linkages. nih.govresearchgate.netmdpi.com This reversibility is crucial as it allows for "proofreading" and "error-correction" mechanisms, where misaligned monomers can detach and reattach in the correct orientation, leading to the growth of a highly ordered, crystalline framework rather than an amorphous polymer.

As the reaction proceeds, the newly formed covalent polymers precipitate out of the solution in the form of microcrystalline powders. The morphology and crystallinity of the final material are highly dependent on the reaction conditions, including the choice of solvent, monomer concentration, reaction temperature, and the presence of modulators or catalysts. The isopentyloxy side chains can also influence the nucleation and growth of the COF crystals by mediating the interactions between the growing framework and the solvent.

General Principles of Material Functionality Derived from Molecular Architecture

The functionality of materials derived from this compound is a direct consequence of their unique molecular architecture.

Framework Stability: The use of strong covalent bonds, such as the hydrazide or hydrazone linkages, results in materials with high thermal and chemical stability. nih.govmdpi.com This is essential for applications that involve harsh operating conditions. The stability of hydrazone-linked COFs is often better than that of imine-linked COFs due to additional hydrogen-bonding interactions. nih.gov

Guest Accessibility: The permanent porosity and high surface area of these COFs allow for the efficient uptake and release of guest molecules. mdpi.com The size and chemical nature of the pores, which are influenced by the isopentyloxy side chains, determine the selectivity of the material for different guests.

Photoactivity due to π-conjugation: The aromatic core of the terephthalohydrazide monomer contributes to a π-conjugated system that extends throughout the COF framework. This can impart interesting photophysical properties to the material, such as fluorescence. The interaction of the framework with guest molecules can lead to changes in its fluorescence, which can be exploited for sensing applications. For instance, a COF synthesized from a similar monomer, 2,5-bis(allyloxy)terephthalohydrazide, has been shown to be an effective fluorescence sensor for the detection of mercury ions. ossila.com The π-conjugation also plays a role in charge transport, which is important for applications in electronics and photocatalysis.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Diversely Functionalized Analogs

The synthesis of 2,5-Bis(isopentyloxy)terephthalohydrazide itself would likely follow established organic chemistry pathways, starting from 2,5-dihydroxyterephthalic acid. Future research, however, should focus on creating a diverse library of analogs to systematically tune its properties.

Key Research Objectives:

Varying Alkoxy Chain Length and Branching: The isopentyloxy groups are crucial for solubility and for controlling the packing of the molecules in a supramolecular assembly. Novel strategies would involve synthesizing analogs with a range of linear and branched alkoxy chains (e.g., from methoxy (B1213986) to dodecyloxy). This would allow for a systematic study of how side-chain sterics and van der Waals interactions influence self-assembly.

Introducing Functional Groups on Side Chains: Developing synthetic routes to introduce terminal functional groups (e.g., amines, carboxylic acids, azides) on the alkoxy chains would create "designer" monomers. These functional handles could be used for post-assembly modification, tethering bioactive molecules, or creating responsive materials.

Modifying the Aromatic Core: While the current focus is on the terephthaloyl core, future work could explore replacing the benzene (B151609) ring with other aromatic systems like naphthalene (B1677914) or pyridine (B92270) to alter the geometry and electronic properties of the self-assembling unit.

A plausible synthetic route to this compound would begin with the Williamson ether synthesis on a dialkyl 2,5-dihydroxyterephthalate ester, followed by hydrazinolysis.

Illustrative Synthetic Data Table:

| Step | Reactants | Reagents | Product | Anticipated Yield |

|---|---|---|---|---|

| 1 | Dimethyl 2,5-dihydroxyterephthalate, 1-bromo-3-methylbutane | K₂CO₃, Acetone | Dimethyl 2,5-bis(isopentyloxy)terephthalate | >90% |

| 2 | Dimethyl 2,5-bis(isopentyloxy)terephthalate | Hydrazine (B178648) hydrate (B1144303), Ethanol (B145695) | This compound | >85% |

Investigation of New Supramolecular Architectures Beyond Current Paradigms

The core of this compound's potential lies in its ability to form ordered structures through self-assembly. The hydrazide groups can form strong, directional hydrogen bonds, while the alkoxy chains can provide the necessary solubility and steric influence to guide the formation of specific architectures.

Future research should explore:

One-Dimensional (1D) Supramolecular Polymers: The primary hydrogen bonding motif between hydrazide groups is expected to drive the formation of 1D chains. The isopentyloxy groups would likely prevent dense, crystalline packing, favoring the formation of soluble or gel-forming fibrous structures in organic solvents.

Hierarchical Assemblies: Investigating how these primary 1D fibers can further assemble into more complex structures, such as twisted ribbons, bundles, or hierarchical networks, is a key research avenue. The chirality of the isopentyloxy group, if a chiral precursor is used, could introduce a specific handedness to these higher-order structures.

Multi-component Systems: Exploring the co-assembly of this compound with other molecules could lead to novel materials. For instance, co-assembly with complementary hydrogen bonding partners could create new supramolecular copolymers with tunable properties.

Advanced Computational Modeling of Complex Assembly Processes and Material Properties

Given the complexity of supramolecular assembly, computational modeling is an indispensable tool for predicting and understanding the behavior of this compound.

Key Modeling Approaches:

Density Functional Theory (DFT): DFT calculations can be used to determine the strength and directionality of the hydrogen bonds between hydrazide moieties and to understand the conformational preferences of the isopentyloxy chains. nih.gov This provides a fundamental understanding of the non-covalent interactions driving self-assembly.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic process of self-assembly in different solvents. mdpi.com These simulations can predict the most stable supramolecular architectures (e.g., 1D fibers vs. discrete cyclic oligomers) and provide insights into the early stages of aggregation.

Coarse-Grained (CG) Modeling: To study the formation of large-scale assemblies and predict material properties like gelation, CG models that simplify the molecular representation can be employed. This allows for simulations on longer timescales and larger system sizes.

Hypothetical Computational Findings:

| Parameter | Modeling Technique | Predicted Outcome |

|---|---|---|

| Dimerization Energy | DFT | -15 to -25 kcal/mol (indicative of strong H-bonding) |

| Preferred Assembly | MD Simulation | Linear 1D chains in non-polar solvents |

| Gelation Propensity | CG Modeling | High, due to fibrous network formation |

Exploration of Unconventional Functionalization Pathways and Post-Synthetic Modification

Post-synthetic modification (PSM) offers a powerful strategy to alter the properties of the pre-formed supramolecular assemblies of this compound. The hydrazide group itself is a versatile functional handle.

Potential PSM Strategies:

Hydrazone Formation: The terminal -NH₂ groups of the hydrazide can react with aldehydes or ketones to form hydrazones. This reaction is often dynamic and reversible, allowing for the creation of adaptive materials that can change their composition in response to chemical stimuli. This approach is well-established for modifying polymers containing hydrazide groups.

Acylation and Sulfonylation: The hydrazide nitrogens can be acylated or sulfonylated to introduce new functional groups and permanently alter the hydrogen-bonding pattern, thereby changing the assembly behavior.

Metal Coordination: The carbonyl oxygens and terminal nitrogens of the hydrazide moiety can act as coordination sites for metal ions. Introducing metal ions into the supramolecular structure could lead to materials with interesting catalytic, magnetic, or optical properties.

Integration with Advanced Characterization Techniques for In-Operando Studies

To fully understand the dynamic nature of self-assembly and the function of materials derived from this compound, advanced in-operando characterization techniques are essential. These methods allow for the monitoring of structural changes as they happen in response to stimuli.

Key In-Operando Techniques:

Temperature-Variable Spectroscopy: Using techniques like UV-Vis, fluorescence, and Circular Dichroism (CD) spectroscopy at different temperatures can provide thermodynamic data on the self-assembly process and reveal the critical temperatures for assembly and disassembly.

In-Situ Small-Angle X-ray Scattering (SAXS): SAXS can be used to study the size and shape of the supramolecular aggregates in solution or in a gel state as a function of temperature, concentration, or other external stimuli.

Rheology Coupled with Microscopy: For hydrogels or organogels formed from this compound, combining rheological measurements with techniques like polarized optical microscopy can provide a simultaneous understanding of the macroscopic mechanical properties and the underlying microscopic structure.

By pursuing these future research directions, the scientific community can unlock the potential of this compound and its analogs, paving the way for the development of novel smart materials with applications in fields ranging from biomedicine to electronics.

Q & A

Q. What are the established synthetic protocols for 2,5-bis(isopentyloxy)terephthalohydrazide, and how can its purity be validated?

The compound is synthesized via hydrazide-aldehyde coupling reactions. For example, hydrazine reacts with acid chloride derivatives under mild conditions (e.g., room temperature, aqueous media) to form the hydrazide backbone . Post-synthesis, purity is validated using spectroscopic techniques (e.g., FTIR, NMR) and chromatographic methods (HPLC). Structural confirmation often involves comparing experimental data with computational simulations (e.g., Mulliken charge distribution analysis) to ensure proper functionalization of the terephthalohydrazide core .

Q. How does this compound function as a corrosion inhibitor, and what experimental methods quantify its efficacy?

The compound inhibits corrosion via chemisorption on metal surfaces, leveraging nitrogen and oxygen heteroatoms to coordinate with metal ions. Inhibition efficiency (up to 97.2%) is quantified using weight loss measurements, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) to assess surface morphology changes. Optimal performance occurs at 0.5 mM concentration in acidic environments, with efficiency decreasing at elevated temperatures due to exothermic desorption .

Q. What role does this compound play in covalent organic framework (COF) synthesis?

It serves as a hydrazide linker in COF construction, enabling π-conjugated frameworks with tunable pore sizes and functionalities. For instance, it reacts with aldehydes (e.g., 1,3,5-triformylbenzene) under solvothermal conditions to form crystalline, porous networks. The isopentyloxy side chains enhance solubility during synthesis and influence COF charge density, which is critical for applications like ion selectivity or catalysis .

Advanced Research Questions

Q. How can substituent variations (e.g., alkyloxy vs. thioether groups) in terephthalohydrazide derivatives modulate COF optoelectronic properties?

Substituents like thioether (-S-) groups introduce heavy atom effects, enhancing intersystem crossing for fluorescence quenching (e.g., Hg²⁺ detection) . Alkyloxy chains (e.g., isopentyloxy) improve solubility and steric control during COF assembly, affecting crystallinity. Methodologically, substituent effects are probed via time-resolved photoluminescence, X-ray diffraction (XRD) for crystallinity analysis, and DFT calculations to model electronic transitions .

Q. What explains contradictions in reported corrosion inhibition efficiencies between structurally similar hydrazide derivatives?

Discrepancies arise from differences in adsorption mechanisms (physisorption vs. chemisorption) and molecular softness/hardness. For example, terephthalohydrazide exhibits higher chemical softness (σ = 0.209 eV⁻¹) and lower HOMO-LUMO gaps (ΔE = 5.35 eV) compared to isophthalohydrazide, enabling stronger metal coordination. Quantum chemical calculations (e.g., Fukui indices) and temperature-dependent adsorption isotherms resolve such contradictions .

Q. How can multivariate strategies optimize COF performance when integrating this compound with other monomers?